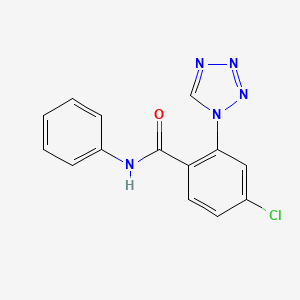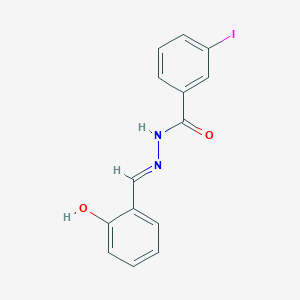
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide (abbreviated as CPB) is a chemical compound that belongs to the class of tetrazole derivatives. CPB has gained significant attention in scientific research due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has been reported to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it has been proposed that 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide exerts its therapeutic effects by modulating various signaling pathways in the body. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various tissues. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has also been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body. Additionally, 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf life. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide also exhibits good solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has some limitations for lab experiments. It has low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic efficacy. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide also has low selectivity towards its target enzymes, which may lead to off-target effects.
Direcciones Futuras
There are several future directions for 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide research. One of the potential areas of research is the development of 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide derivatives with improved pharmacokinetic properties and selectivity towards its target enzymes. Another area of research is the investigation of the synergistic effects of 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide with other therapeutic agents. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide may also be studied for its potential as a diagnostic tool for various diseases. Additionally, 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide may be investigated for its role in the regulation of the gut microbiome and its potential as a probiotic agent.
Conclusion:
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments, including ease of synthesis and good solubility. However, it also has limitations, such as low bioavailability and poor pharmacokinetic properties. Future research directions for 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide include the development of derivatives with improved properties and the investigation of its synergistic effects with other therapeutic agents.
Métodos De Síntesis
4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chloro-2-nitrobenzamide with sodium azide in the presence of a palladium catalyst. The reaction leads to the formation of 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide as a white solid with a high yield.
Propiedades
IUPAC Name |
4-chloro-N-phenyl-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-10-6-7-12(13(8-10)20-9-16-18-19-20)14(21)17-11-4-2-1-3-5-11/h1-9H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXRVQDHNFQEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6039699.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B6039703.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6039711.png)
![2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6039717.png)
![2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6039725.png)
![1-methyl-4-((1E)-3-oxo-3-{2-[5-(1-pyrrolidinylcarbonyl)-2-thienyl]-1-pyrrolidinyl}-1-propen-1-yl)-1H-pyrazole](/img/structure/B6039732.png)

![6-(4-ethylphenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6039744.png)
![2-[4-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6039760.png)
![N'-[5-bromo-2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B6039768.png)
![3-(2-amino-1,3-thiazol-4-yl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide trifluoroacetate](/img/structure/B6039782.png)
![4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6039788.png)
![6-acetyl-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6039790.png)
![N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6039796.png)